Ethyl (allylamino)acetate
Overview
Description
Ethyl (allylamino)acetate, also known as EAA, is an organic compound with the molecular formula C3H9NO2. It is a colorless liquid with a characteristic odor, and is used as a flavor and fragrance ingredient. EAA is synthesized from the reaction of allylamine and acetic acid, and is used in a variety of applications, including food, pharmaceuticals, and cosmetics.
Scientific Research Applications
Coordination-Insertion Copolymerization
The coordination-insertion copolymerization of allyl monomers, including protected allylamines like ethyl (allylamino)acetate, with ethylene using a palladium/phosphine-sulfonate catalyst represents a significant advance in polymer chemistry. This process yields highly linear copolymers with in-chain units derived from the allyl monomers, showcasing the utility of allylamines in creating new polymeric materials with tailored properties (Ito et al., 2011).
Molecular and Crystal Structure Analysis
The multicomponent condensation involving allylamine, leading to complex structures like ethyl-3(allylamino)-9,9-dimethyl-7,11-dioxo-1,5-diphenyl-spiro[5.5]undec-2-en-2-carboxylate, underscores the compound's role in advancing the understanding of molecular and crystal structures. This synthesis, explored through single crystal X-ray diffraction, highlights the potential of this compound derivatives in materials science and structural chemistry (Magerramov et al., 2014).
Bio-Catalyzing Ethanol and Acetic Acid to Ethyl Acetate
Ethyl acetate's production from renewable resources via microbial conversion of biomass-derived sugars represents a sustainable alternative to traditional, unsustainable, and energy-intensive processes. The exploration of bio-catalyzing ethanol and acetic acid to ethyl acetate, especially using lipases in vitro, opens new avenues in biotechnology for producing environmentally friendly solvents (Zhang et al., 2020).
Synthesis of Acrylic Ethyl Esters
The synthesis of 2-[alkylamino(diethoxyphosphoryl)methyl]acrylic acid ethyl esters, through the reaction of allylic bromide with primary amines, showcases the utility of this compound in organic synthesis, particularly in the creation of novel acrylic esters with potential applications in materials science and as intermediates in chemical synthesis (Kraiem et al., 2003).
Biotechnological Production and Microbial Synthesis
The biotechnological production of ethyl acetate, leveraging yeasts and engineered Escherichia coli for the conversion of sugars into ethyl acetate under anaerobic conditions, illustrates the potential of this compound derivatives in renewable energy and green solvent production. This approach is particularly promising for enhancing production efficiency and economic viability, offering an alternative to petrochemical processes (Bohnenkamp et al., 2020).
Safety and Hazards
Future Directions
While specific future directions for Ethyl (allylamino)acetate are not mentioned in the search results, there are indications of ongoing research into the synthesis and applications of related compounds. For instance, there is interest in the microbial production of ethyl acetate , and the development of allyl–allyl cross-coupling reactions .
properties
IUPAC Name |
ethyl 2-(prop-2-enylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-5-8-6-7(9)10-4-2/h3,8H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXVIASGAMNRDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297264 | |
Record name | N-2-Propen-1-ylglycine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3182-79-4 | |
Record name | N-2-Propen-1-ylglycine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3182-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-2-Propen-1-ylglycine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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